2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound that features a unique combination of chromenyl, thiophenyl, and pyridyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-oxo-2H-chromen-3-yl acetic acid with thiophen-2-yl pyridine-3-carbonitrile under acidic or basic conditions . The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes such as topoisomerase II and tyrosine kinases, inhibiting their activity.
Pathways Involved: It affects pathways related to cell cycle regulation, apoptosis, and signal transduction, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-2H-chromen-3-yl)acetic acid: This compound shares the chromenyl group and has similar biological activities.
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Another chromenyl derivative with potential anti-cancer properties.
4-(4-Chloro-2-oxo-3(1H-phenanthro[9,10-d]imidazol-2-yl)-2H-chromen-6-yl): A compound with a chromenyl group used in fluorescent probes.
Uniqueness
2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile is unique due to its combination of chromenyl, thiophenyl, and pyridyl groups, which confer distinct chemical reactivity and biological activities . This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H12N2O3S2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C21H12N2O3S2/c22-11-14-7-8-16(19-6-3-9-27-19)23-20(14)28-12-17(24)15-10-13-4-1-2-5-18(13)26-21(15)25/h1-10H,12H2 |
InChI Key |
GPKIWMMVVWRVFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=C(C=CC(=N3)C4=CC=CS4)C#N |
Origin of Product |
United States |
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